molecular formula C18H16FN3O3 B4647075 N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No.: B4647075
M. Wt: 341.3 g/mol
InChI Key: HDESKTDJPKSHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as "Compound X," is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. Compound X has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, Compound X has been shown to inhibit the replication of HIV and to have neuroprotective effects in Alzheimer's disease models.

Mechanism of Action

The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death in cancer cells. Similarly, Compound X has been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus, leading to the suppression of viral replication.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme or signaling pathway that it inhibits. For example, in cancer cells, Compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In HIV-infected cells, Compound X has been shown to inhibit viral replication, leading to the suppression of the virus. In Alzheimer's disease models, Compound X has been shown to have neuroprotective effects, leading to the prevention of neuronal damage and cognitive decline.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for use in lab experiments, including its high potency and specificity for its target enzymes or signaling pathways. Additionally, Compound X is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, Compound X also has some limitations, including its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of Compound X. One possible direction is the optimization of its chemical structure to improve its potency and selectivity for its target enzymes or signaling pathways. Another possible direction is the development of novel delivery methods to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential applications of Compound X in other fields of scientific research, such as materials science and nanotechnology. Overall, Compound X has significant potential for the development of novel therapeutic agents and for the advancement of various fields of scientific research.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-13-3-7-15(8-4-13)22-10-12(9-16(22)23)18(25)21-14-5-1-11(2-6-14)17(20)24/h1-8,12H,9-10H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDESKTDJPKSHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
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N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-[4-(aminocarbonyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

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